molecular formula C8H6BrFO3 B1397112 4-Bromo-2-fluoro-5-methoxybenzoic acid CAS No. 1620677-51-1

4-Bromo-2-fluoro-5-methoxybenzoic acid

Cat. No.: B1397112
CAS No.: 1620677-51-1
M. Wt: 249.03 g/mol
InChI Key: FVWAPKQBDVSQKV-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-5-methoxybenzoic acid typically involves the bromination and fluorination of methoxybenzoic acid derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve selective substitution on the aromatic ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation reactions using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the production process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-5-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzoic acids, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the methoxy group can influence its reactivity and binding affinity to biological molecules. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-methylbenzoic acid
  • 4-Bromo-5-fluoro-2-methoxybenzoic acid
  • 2-Bromo-4-fluorobenzoic acid

Comparison: Compared to these similar compounds, 4-Bromo-2-fluoro-5-methoxybenzoic acid is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The presence of the methoxy group in the para position relative to the carboxylic acid group can enhance its solubility and interaction with biological targets .

Biological Activity

4-Bromo-2-fluoro-5-methoxybenzoic acid is a halogenated aromatic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₈H₆BrF O₃
  • Molecular Weight : 249.04 g/mol
  • Structure : The compound features a benzoic acid core with bromine and fluorine substituents at the 2 and 4 positions, respectively, and a methoxy group at the 5 position.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms (bromine and fluorine) and a methoxy group can significantly influence its binding affinity and selectivity towards these targets.

Biological Activities

  • Antibacterial Properties :
    • Halogenated benzoic acids have been studied for their antibacterial effects. Preliminary studies suggest that this compound may exhibit similar properties due to its structural characteristics, which enhance interaction with bacterial cell membranes.
  • Anti-inflammatory Effects :
    • Research indicates potential anti-inflammatory properties, making it a candidate for further pharmacological studies aimed at treating inflammatory diseases.
  • Anticancer Activity :
    • Initial findings suggest that this compound may possess efficacy against certain cancer types, potentially through mechanisms involving apoptosis induction or inhibition of tumor growth.

Study on Antibacterial Activity

A study conducted on various halogenated benzoic acids, including this compound, demonstrated significant antibacterial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell wall integrity.

Anti-inflammatory Research

In vitro assays revealed that this compound could inhibit pro-inflammatory cytokines in macrophages, suggesting a mechanism that may involve modulation of the NF-kB signaling pathway.

Anticancer Investigations

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound induced apoptosis in a dose-dependent manner, with IC50 values comparable to established anticancer agents.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Bromo-4-fluoro-2-methoxybenzoic acidC₈H₆BrF O₃Antibacterial, anticancer
Methyl 5-bromo-4-fluoro-2-methoxybenzoateC₉H₉BrF O₃Potential anti-inflammatory
3-Bromo-2-fluoro-6-methoxybenzoic acidC₈H₇BrF O₃Limited data available

Properties

IUPAC Name

4-bromo-2-fluoro-5-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWAPKQBDVSQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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